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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Brilliant Violet™ 750 (BV750) in

immunophenotyping assays. It includes detailed protocols for antibody staining, considerations

for multicolor panel design, and a summary of the dye's performance characteristics to facilitate

its successful integration into your research.

Introduction to BV750
Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorochrome that is excited by the

violet laser (405 nm) and emits in the far-red spectrum (approximately 750 nm).[1][2] It is part

of the Brilliant Violet™ family of dyes, which are known for their brightness and narrow

emission spectra. BV750 is a tandem dye, meaning it consists of a donor fluorochrome

(BV421) that absorbs light and transfers energy to an acceptor fluorochrome, which then emits

light at a longer wavelength.[1] This large Stokes shift makes it a valuable tool in multicolor flow

cytometry, allowing for the expansion of panels by utilizing the violet laser for detection in the

far-red range.

Advantages of BV750 in Immunophenotyping
Expansion of Multicolor Panels: BV750 allows for the detection of an additional marker off

the violet laser, freeing up other lasers for different fluorochromes and enabling the design of

larger, more complex immunophenotyping panels.
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Suitable for Spectral Cytometry: With its unique spectral signature, BV750 is well-suited for

spectral flow cytometry, where the entire emission spectrum of a fluorochrome is measured.

[1]

Moderate Brightness: BV750 exhibits moderate brightness, making it suitable for detecting a

range of antigens, from moderately to highly expressed markers.

Data Presentation: BV750 Performance
Characteristics
The following tables summarize the key properties and performance of BV750 to aid in

experimental design and data interpretation.

Table 1: Spectral Properties of BV750

Property Value

Excitation Laser Violet (405 nm)

Maximum Excitation 409 nm

Maximum Emission 754 nm

Common Filter 780/60 BP

Data sourced from multiple manufacturers and may vary slightly.

Table 2: Relative Brightness and Performance of BV750
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Fluorochrome
Relative Brightness
Ranking

Stain Index
Ranking

Spillover
Considerations

BV750 Moderate-Bright Moderate-Bright

Spills into BV786. Can

receive spillover from

the UV laser into the

BUV737 detector due

to the BV421 donor.

BV605 Bright Bright

BV650 Bright Bright

BV711 Bright Bright

BV786 Bright Bright
Receives spillover

from BV750.

APC Bright Bright

PE Brightest Brightest

Relative brightness and stain index are dependent on the specific antibody conjugate, antigen

density, and instrument setup. The rankings presented here are a generalization based on

available data.[3][4][5][6]

Experimental Protocols
This section provides detailed protocols for immunophenotyping using BV750-conjugated

antibodies. A critical component of staining with any Brilliant Violet™ dye is the use of a

specialized stain buffer to prevent non-specific interactions between the polymer dyes.

Protocol 1: Cell Surface Staining with BV750
This protocol outlines the steps for staining cell surface markers on peripheral blood

mononuclear cells (PBMCs) using a BV750-conjugated antibody.

Materials:

PBMCs (or other single-cell suspension)
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BV750-conjugated primary antibody

Brilliant Stain Buffer (e.g., BD Horizon™ Brilliant Stain Buffer)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc Block (optional, recommended for cells with high Fc receptor expression)

Viability dye (e.g., a fixable viability dye compatible with the violet laser)

Compensation beads (for single-stain controls)

Flow cytometer with a violet laser and appropriate filters for BV750 detection

Procedure:

Cell Preparation:

Thaw or prepare a single-cell suspension of your cells of interest.

Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining

Buffer.

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

Viability Staining (Recommended):

Wash the cells with PBS.

Resuspend the cells in the appropriate buffer for your chosen viability dye.

Add the viability dye according to the manufacturer's instructions and incubate.

Wash the cells with Flow Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer containing Fc Block.
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Incubate for 10-15 minutes at room temperature. Do not wash.

Antibody Staining:

Prepare your antibody cocktail. For each sample, add the predetermined optimal volume

of the BV750-conjugated antibody and other antibodies in your panel to 50 µL of Brilliant

Stain Buffer.

Add the 50 µL of the antibody cocktail to the 50 µL of cell suspension.

Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

Wash:

Add 2 mL of Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes.

Decant the supernatant.

Repeat the wash step.

Resuspension and Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer. Ensure that your instrument is set up with the

correct laser and filter configuration for BV750.

Compensation Controls:

Prepare single-stain controls for each fluorochrome in your panel, including BV750.

Use compensation beads or a positive cell population for each single-stain control.

Stain the compensation controls using the same antibody and Brilliant Stain Buffer as your

experimental samples.
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Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an immunophenotyping experiment

using a BV750-conjugated antibody.

A typical workflow for immunophenotyping using BV750.

Multicolor Panel Design Considerations for BV750
When incorporating BV750 into a multicolor panel, it is crucial to consider its spectral properties

and potential for spillover to ensure optimal data quality.

BV750

BV786

Spillover

BUV737

Donor Excitation by UV
(Spillover from BV421 donor)

Co-expressed Marker

Antigen Expression

Mutually Exclusive
Marker

Bright Fluorochrome
(e.g., PE)

Low Density Antigen

Pair BV750 with a marker on a population that
does not co-express the marker on BV786. Assign BV750 to moderately or highly expressed antigens. Be mindful of potential spillover into the BUV737 channel

if a UV laser is present.

Click to download full resolution via product page

Key considerations for multicolor panel design with BV750.

Panel Design and Compensation Strategies
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Managing Spillover from BV750 into BV786: Due to their close emission maxima, BV750 has

significant spillover into the BV786 detector.[7] To mitigate this, it is highly recommended to

place BV750 and BV786 on markers that are expressed on mutually exclusive cell

populations. For example, in a T cell panel, one might assign a CD4 marker to BV750 and a

CD8 marker to BV786, as these are not co-expressed on the same T cells.

Cross-Laser Excitation of the BV421 Donor: The BV421 donor of BV750 can be excited by a

UV laser, which may cause some spillover into the BUV737 detector.[7] If your panel

includes both UV and violet lasers, it is important to perform single-stain controls to

accurately compensate for this spillover.

Antigen Density Matching: As BV750 has moderate brightness, it is best suited for antigens

that are moderately to highly expressed. For dimly expressed antigens or rare populations, a

brighter fluorochrome should be considered to ensure adequate resolution.[8]

Use of Brilliant Stain Buffer: As emphasized in the protocol, the use of a Brilliant Stain Buffer

is crucial when using two or more Brilliant Violet™ dyes in the same panel.[9] This buffer

minimizes non-specific dye-dye interactions that can lead to artifacts and incorrect data

interpretation.

Conclusion
BV750 is a valuable addition to the flow cytometrist's toolkit, enabling the expansion of

multicolor immunophenotyping panels. By understanding its spectral properties, particularly its

spillover characteristics, and by following the recommended staining protocols, researchers can

successfully incorporate BV750 into their experiments to gain deeper insights into complex

biological systems. Careful panel design and the use of appropriate controls are paramount to

achieving high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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